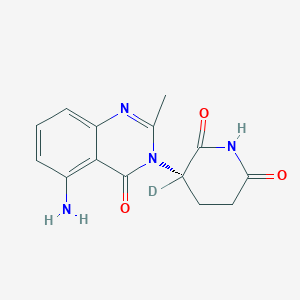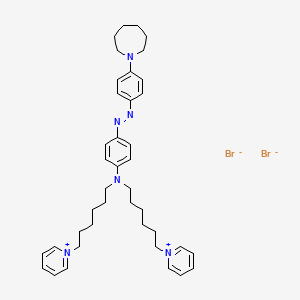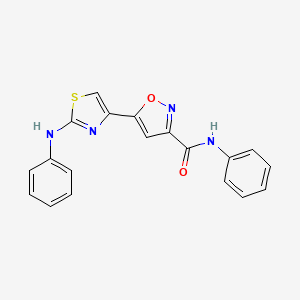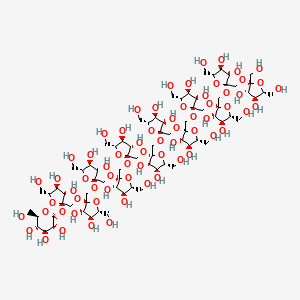
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, multiple hydroxyl groups, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the oxolane and nitrile groups. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This step often involves the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Attachment of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a suitable diol precursor.
Introduction of the Nitrile Group: The nitrile group can be added via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups on the pyrimidine ring.
科学研究应用
Chemistry
In chemistry, (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its interactions with enzymes and nucleic acids, given its structural similarity to nucleotides.
Medicine
In medicinal chemistry, the compound is explored for its potential as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, this compound may be used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites. Additionally, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.
相似化合物的比较
Similar Compounds
Cytosine: A pyrimidine base found in nucleic acids.
Uracil: Another pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Uniqueness
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is unique due to its combination of a pyrimidine ring with an oxolane and nitrile group, which imparts distinct chemical properties and biological activities not found in simpler pyrimidine derivatives.
属性
分子式 |
C10H11N3O6 |
|---|---|
分子量 |
269.21 g/mol |
IUPAC 名称 |
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O6/c11-3-10(4-14)7(17)6(16)8(19-10)13-2-1-5(15)12-9(13)18/h1-2,6-8,14,16-17H,4H2,(H,12,15,18)/t6-,7?,8+,10+/m0/s1 |
InChI 键 |
BOOIQRVKXMDSTM-JIDVSUIFSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@](O2)(CO)C#N)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)C#N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)

![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)








![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
